molecular formula C7H12O3 B14721544 2-Methyl-3-oxobutyl acetate CAS No. 13515-64-5

2-Methyl-3-oxobutyl acetate

Cat. No.: B14721544
CAS No.: 13515-64-5
M. Wt: 144.17 g/mol
InChI Key: YUXLUIFZKUCMQL-UHFFFAOYSA-N
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Description

2-Methyl-3-oxobutyl acetate is a chemical compound with the molecular formula C7H12O3 . Compounds featuring the 3-oxobutyl (acetoacetyl) group are of significant interest in organic synthesis. While specific pharmacological data for this compound is limited, its structure suggests potential utility as a building block or intermediate in chemical synthesis. Structurally similar compounds, such as [2-(acetyloxymethyl)-3-oxobutyl] acetate, are known and characterized by properties including a density of approximately 1.113 g/cm³ and a boiling point of around 287.3°C . The 3-oxobutyl moiety is a key functional group in various research contexts. For instance, proline-catalyzed aldol reactions, a cornerstone of asymmetric organocatalysis, often involve substrates with carbonyl and methyl ketone groups to construct complex chiral molecules . This highlights the value of such structures in developing new synthetic methodologies. This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13515-64-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(2-methyl-3-oxobutyl) acetate

InChI

InChI=1S/C7H12O3/c1-5(6(2)8)4-10-7(3)9/h5H,4H2,1-3H3

InChI Key

YUXLUIFZKUCMQL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C)C(=O)C

Origin of Product

United States

Chemical Properties and Synthesis

Synthesis of 2-Methyl-3-oxobutyl Acetate

A primary and well-established method for the synthesis of α-substituted β-keto esters like this compound is the acetoacetic ester synthesis . This versatile method allows for the formation of a wide range of ketones and substituted acetoacetic esters. The synthesis of this compound can be envisioned through a multi-step process starting from a simple acetoacetic ester, such as ethyl acetoacetate.

Step 1: Enolate Formation The synthesis commences with the deprotonation of the α-carbon of a starting acetoacetic ester (e.g., ethyl acetoacetate) using a suitable base. A common choice of base is an alkoxide, such as sodium ethoxide, to prevent transesterification side reactions. The α-protons are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating the formation of a resonance-stabilized enolate.

Step 2: Alkylation The resulting enolate acts as a nucleophile and can be alkylated by reacting it with an appropriate alkyl halide. To introduce the methyl group at the α-position required for this compound, a methyl halide such as methyl iodide or methyl bromide would be used. This is a classic SN2 reaction.

Step 3: Hydrolysis and Decarboxylation (to form a ketone precursor) Following alkylation, the resulting α-methyl acetoacetic ester can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid. Subsequent heating leads to decarboxylation, yielding a methyl ketone.

Step 4: Functional Group Transformation to the Final Product To arrive at this compound, a different synthetic strategy following the initial alkylation would be necessary. Instead of hydrolysis and decarboxylation, the ester group of the starting acetoacetic ester would need to be transformed into a primary alcohol, which is then acetylated. A plausible, though not explicitly documented, route could involve the reduction of the ester functionality of the α-methyl acetoacetic ester to a primary alcohol, followed by acetylation of the resulting hydroxyl group.

Chemical Reactivity and Notable Reactions

The reactivity of this compound is dictated by the interplay of its ketone and acetate functionalities. As a β-keto ester, it is susceptible to a variety of transformations.

Reactions at the α-Position: The presence of a single remaining acidic proton on the α-carbon allows for further deprotonation and subsequent reaction with electrophiles, although this is more sterically hindered compared to the non-methylated precursor.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-methyl-3-oxobutanoic acid.

Decarboxylation: Upon heating, particularly under acidic conditions, the corresponding β-keto acid (formed after hydrolysis) can undergo decarboxylation to produce 3-methyl-2-butanone.

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents.

Reactions involving the enolate: The enolate, formed by deprotonation of the α-carbon, can participate in various carbon-carbon bond-forming reactions, a cornerstone of its utility in organic synthesis.

An in-depth examination of the synthetic approaches toward the chemical compound this compound reveals a variety of strategic pathways. These methodologies encompass both direct synthesis of the target molecule and the formation of key precursors that incorporate its fundamental structural framework. The synthetic routes are diverse, involving fundamental organic reactions such as esterifications, carbonyl group introductions, and methyl group installations, as well as more complex constructions like Michael additions to form cyclic systems.

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Oxobutyl Acetate

Reactions of the Ester Functional Group

The ester functional group in 2-Methyl-3-oxobutyl acetate (B1210297) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond.

Hydrolysis

Under either acidic or basic conditions, the ester can be hydrolyzed to yield 3-hydroxy-2-butanone and acetic acid. rsc.org This reaction is typically reversible, and the equilibrium can be shifted towards the products by using a large excess of water or by removing one of the products as it is formed.

Transesterification

Transesterification involves the reaction of 2-Methyl-3-oxobutyl acetate with an alcohol in the presence of an acid or base catalyst to form a new ester and acetic acid. rsc.org This process is highly valuable for modifying the ester group and introducing different alkyl or aryl moieties. The efficiency of transesterification can be influenced by the choice of catalyst and reaction conditions. A wide array of catalysts, including protic acids, Lewis acids, organic bases, and enzymes, have been employed for the transesterification of β-keto esters. rsc.orgucc.iebohrium.com The selectivity for transesterification of the β-keto ester over other ester types is often high, likely proceeding through an enol intermediate or an acylketene intermediate. rsc.org

Table 1: General Conditions for Transesterification of β-Keto Esters
Catalyst TypeExamplesGeneral Conditions
Protic AcidsSulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)Anhydrous conditions, often with heating
Lewis AcidsBoronic acids, Vanadyl(IV) acetateMild conditions, high functional group tolerance
Organic Bases4-(Dimethylamino)pyridine (DMAP), Triethylamine (Et₃N)Often used in excess or as a solvent
EnzymesLipases (e.g., Candida antarctica lipase (B570770) B)Mild temperatures, can be highly selective

Reactions of the Ketone Functional Group

The ketone carbonyl group in this compound is a primary site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition.

Reduction Pathways

The ketone in β-keto esters can be selectively reduced to a secondary alcohol in the presence of the ester group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, converting the ketone to a hydroxyl group while leaving the ester intact. masterorganicchemistry.comncert.nic.inpressbooks.pubumn.eduyoutube.com This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. pressbooks.pubyoutube.com The resulting product would be 2-methyl-3-hydroxybutyl acetate. The stereochemical outcome of such reductions can often be controlled by using chiral reducing agents or enzymatic methods.

Table 2: Common Reducing Agents for Ketones
ReagentSelectivityProduct
Sodium borohydride (NaBH₄)Reduces aldehydes and ketones; generally does not reduce esters. masterorganicchemistry.comSecondary alcohol
Lithium aluminum hydride (LiAlH₄)Reduces aldehydes, ketones, esters, and amides. ncert.nic.inDiol (both ketone and ester are reduced)
Catalytic Hydrogenation (e.g., H₂/Pd)Can reduce both ketones and alkenes. ncert.nic.inSecondary alcohol

Oxidation Reactions

The oxidation of β-keto esters can lead to various products depending on the oxidizing agent and reaction conditions. One notable reaction is oxidative cleavage. For instance, treatment of β-keto esters with reagents like Oxone in the presence of a Lewis acid has been reported to cleave the Cα-Cβ bond to furnish α-keto esters. organic-chemistry.org However, the reproducibility of some of these methods has been questioned. organic-chemistry.org Other strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, could potentially lead to cleavage of the carbon chain.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the ketone in this compound is electrophilic and can be attacked by various nucleophiles. ncert.nic.inpressbooks.pub These reactions, known as nucleophilic additions, can lead to the formation of a new carbon-nucleophile bond and a tertiary alcohol upon protonation of the resulting alkoxide intermediate. pressbooks.pub The reactivity of the ketone is influenced by steric and electronic factors. ncert.nic.in A wide range of nucleophiles, including organometallic reagents (like Grignard reagents or organolithium compounds), enamines, and ylides, can participate in these additions.

Intramolecular Cyclization Reactions and Ring Formation

The presence of both an ester and a ketone group within the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic structures.

Aldol (B89426) Cyclization Pathways

This compound is a γ-keto ester, a class of compounds that can potentially undergo intramolecular aldol cyclization. In the presence of a base, an enolate can be formed at the α-carbon of the ketone. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of the ester group. Subsequent protonation would lead to a cyclic β-hydroxy ketone. Dehydration of this intermediate would then yield a cyclic α,β-unsaturated ketone. nih.govaklectures.com The formation of five- or six-membered rings is generally favored in such cyclizations due to their thermodynamic stability. nih.gov For this compound, an intramolecular aldol-type reaction would be expected to produce a five-membered ring.

Table of Chemical Compounds

Compound NameMolecular Formula
This compoundC₇H₁₂O₃
Acetic acidC₂H₄O₂
3-Hydroxy-2-butanoneC₄H₈O₂
2-Methyl-3-hydroxybutyl acetateC₇H₁₄O₃
Sodium borohydrideNaBH₄
Lithium aluminum hydrideLiAlH₄
Oxone2KHSO₅·KHSO₄·K₂SO₄
Potassium permanganateKMnO₄
Chromium trioxideCrO₃
Sulfuric acidH₂SO₄
p-Toluenesulfonic acidC₇H₈O₃S
4-(Dimethylamino)pyridineC₇H₁₀N₂
TriethylamineC₆H₁₅N
Candida antarctica lipase BEnzyme

In-depth Analysis of this compound's Chemical Behavior Remains Largely Undocumented in Publicly Available Research

The compound, identified by its CAS number 13515-64-5, is a known chemical entity. However, its application and synthetic utility in the specific contexts requested have not been the subject of published research that is publicly accessible. General principles of organic chemistry suggest that as a β-keto ester, this compound possesses the potential for a variety of chemical transformations. These include intramolecular cyclizations, reactions involving its enolate form, and participation in radical reactions. Yet, specific examples and detailed mechanistic studies for this particular substrate are not documented.

For instance, the synthesis of bridged and bicyclic systems often involves intramolecular aldol reactions or other cyclization strategies. A related but more complex molecule, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, has been shown to undergo base-catalyzed aldol cyclization to form bicyclo[3.3.1]nonane derivatives. ucl.ac.uk This suggests that under appropriate conditions, this compound could potentially undergo intramolecular reactions, but specific studies to this effect have not been found.

Similarly, the oxidative dehydrogenative cyclization of β-keto esters is a known method for the synthesis of various heterocyclic compounds. These reactions are often mediated by transition metals or other oxidizing agents. While general methodologies exist, their application to this compound has not been specifically reported.

Intermolecular reactions of β-keto esters, such as the Claisen condensation or Michael additions, are fundamental transformations in organic synthesis. It is plausible that this compound could participate in such coupling strategies. However, without specific research data, any discussion would be purely speculative and not based on documented findings for this compound.

Finally, radical processes involving β-keto esters, often initiated by reagents like manganese(III) acetate, are utilized for the formation of new carbon-carbon bonds and for cyclization reactions. The potential for this compound to undergo such radical transformations exists, but again, specific studies detailing these processes for this compound are not available.

Applications of 2 Methyl 3 Oxobutyl Acetate As a Synthetic Intermediate

Building Block in Natural Product Synthesis

Natural product synthesis often relies on versatile and readily available building blocks to construct complex molecular architectures. While 2-Methyl-3-oxobutyl acetate (B1210297) possesses functionalities that could theoretically be exploited, its specific application in the following prominent syntheses is not well-established in the literature.

Anthracyclinones are the aglycone portions of anthracyclines, a class of important chemotherapy agents. Their synthesis is a significant goal in medicinal chemistry. The construction of their tetracyclic core is typically achieved through strategies like Friedel-Crafts acylations or Michael-type additions. These pathways generally involve the condensation of simpler, often aromatic, building blocks.

A detailed search of chemical literature did not yield specific research findings or established protocols where 2-Methyl-3-oxobutyl acetate is used as a key building block or synthetic intermediate in the synthesis of anthracyclinones. The common strategies for forming the anthracyclinone skeleton rely on different precursors.

Steroids and their analogues, such as 19-norsteroids (steroids lacking the methyl group at the C-19 position), are crucial pharmaceutical compounds. A common strategy for their synthesis involves using key bicyclic or tricyclic intermediates that can be elaborated into the full steroidal framework. One of the most famous of these intermediates is the Wieland-Miescher ketone. wikipedia.org This ketone contains the A and B rings of the steroid nucleus and is a foundational starting material for synthesizing various steroids, including 19-norsteroids. wikipedia.orgnih.gov

While the Wieland-Miescher ketone is a precursor to 19-norsteroids, extensive searches did not uncover literature detailing a direct or established pathway for the synthesis of 19-norsteroids starting from this compound. The connection is typically through the ketone, whose own synthesis from this compound is not a standard documented method.

The Wieland-Miescher ketone is a cornerstone in the total synthesis of numerous natural products, particularly steroids and terpenoids. rsc.orgresearchgate.net Its synthesis is a classic example of the Robinson annulation reaction. The standard and most well-documented synthesis involves the reaction of 2-methyl-1,3-cyclohexanedione with methyl vinyl ketone. wikipedia.orgorgsyn.org This reaction first proceeds via a Michael addition to form a trione (B1666649) intermediate, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, which then undergoes an intramolecular aldol (B89426) condensation to yield the bicyclic Wieland-Miescher ketone. orgsyn.org

There is no significant evidence in the reviewed scientific literature to suggest that this compound is a common precursor for synthesizing the Wieland-Miescher ketone or its direct trione precursor. The established route relies on the specific reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.

Precursor for Complex Organic Frameworks

The construction of complex carbocyclic and heterocyclic frameworks is a central theme in organic chemistry. The following sections explore the synthesis of specific ketol and isocoumarin (B1212949) frameworks.

Ketols (compounds containing both a ketone and an alcohol group) and the more complex bridged ketols are important structural motifs found in many natural products. Their synthesis can be challenging, often requiring stereocontrolled methods. A key ketol intermediate is formed during the synthesis of the Wieland-Miescher ketone, though it is often not isolated as the reaction proceeds directly to the enedione product under many conditions. wikipedia.org

A thorough literature search did not provide specific methods or detailed research findings on the use of this compound as a direct starting material for the synthesis of complex ketols or bridged ketols.

Isocoumarins and their dihydro derivatives are a class of naturally occurring lactones that exhibit a wide array of biological activities, making them attractive targets for synthesis. nih.govresearchgate.netnih.gov Numerous synthetic methods have been developed to construct the isocoumarin core. These methods often involve the cyclization of precursors like o-alkynylbenzoic acids or transition-metal-catalyzed annulation reactions. nih.govorganic-chemistry.orgmdpi.com

Despite the synthetic interest in this class of compounds, there are no prominent, documented examples in the chemical literature of this compound being employed as a key synthetic intermediate for accessing dihydroisocoumarins or isocoumarins.

Formation of Fused Bicyclic Amides

The synthesis of fused bicyclic amides is a significant area of organic chemistry, as these structures form the core of many natural products, including alkaloids. One powerful method for constructing these frameworks is the aza-Robinson annulation. nih.govacs.org This reaction sequence typically involves a conjugate addition of a nucleophile to an α,β-unsaturated ketone (a vinyl ketone), followed by an intramolecular cyclization and dehydration. nih.gov

In a typical aza-Robinson annulation strategy, a cyclic imide (such as succinimide (B58015) or phthalimide) acts as the nitrogen-containing nucleophile. The process is initiated by a base-catalyzed aza-Michael addition of the imide to a vinyl ketone. nih.gov The resulting adduct then undergoes an acid-mediated intramolecular aldol condensation, where an enol or enolate formed from the ketone attacks one of the imide's carbonyl groups, leading to the formation of the bicyclic structure. nih.govacs.org

While this compound is a β-keto ester and not a vinyl ketone, its enolate or a related derivative could potentially act as the nucleophile in reactions with suitable electrophiles. However, using it as a substrate in a reaction analogous to the classic Robinson annulation presents challenges. For instance, in studies involving the aza-Robinson annulation, the use of sterically hindered vinyl ketones, such as 3-methylbut-3-en-2-one, in the initial aza-Michael addition step has been shown to result in very poor yields of the desired adduct. acs.org This suggests that the methyl group on the carbon between the carbonyls in this compound would likely pose significant steric hindrance, making its participation in such annulation reactions challenging under standard conditions.

Derivatization for Advanced Synthetic Purposes

The chemical functionality of this compound allows for a range of derivatizations to generate more complex molecules. The chemistry of β-keto esters is well-established and provides a predictable framework for the reactivity of this compound. organic-chemistry.orgnih.gov

A primary site for derivatization is the α-carbon, the carbon atom situated between the two carbonyl groups (C2). The hydrogen atom attached to this carbon is significantly acidic due to the electron-withdrawing effect of both the ketone and the ester groups, which stabilize the resulting conjugate base (enolate) through resonance. This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate. youtube.com

This enolate can then undergo a variety of reactions, most notably alkylation. By reacting the enolate of this compound with an alkyl halide, a new alkyl group can be introduced at the α-position. This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the construction of more complex carbon skeletons. youtube.com

The general scheme for the alkylation of a β-keto ester is as follows:

Enolate Formation: The β-keto ester is treated with a base to remove the acidic α-proton.

Nucleophilic Attack: The resulting enolate attacks an electrophilic carbon, typically from an alkyl halide, in an Sₙ2 reaction.

Furthermore, the ester and ketone functionalities themselves are sites for derivatization. The ketone can undergo reactions such as reduction to a secondary alcohol or reductive amination. The ester can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation upon heating to yield a methyl ketone. youtube.com This sequence of alkylation followed by hydrolysis and decarboxylation is a classical method for synthesizing substituted ketones. youtube.com

Palladium-catalyzed reactions developed for allylic β-keto esters, such as decarboxylative allylation, represent another avenue for advanced synthesis, although this would require initial modification of the acetate group in this compound to an allylic ester. nih.gov

Reaction TypeReagentsProduct Type
α-Alkylation 1. Base (e.g., NaOEt, LDA)2. Alkyl Halide (R-X)α-Substituted β-keto ester
Hydrolysis & Decarboxylation 1. Acid or Base (hydrolysis)2. HeatSubstituted methyl ketone
Reduction Reducing agent (e.g., NaBH₄)β-Hydroxy ester

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-3-oxobutyl acetate (B1210297). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyl-3-oxobutyl acetate is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on the structure, the following proton signals can be predicted:

A singlet for the methyl protons of the acetyl group (CH₃-C=O).

A singlet for the terminal methyl protons of the keto-butyl group (CH₃-C=O).

A doublet for the methyl protons adjacent to the chiral center (-CH(CH₃)-).

A multiplet (likely a doublet of quartets) for the single proton on the chiral carbon (-CH(CH₃)-).

A multiplet (likely a doublet) for the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂-O-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct peaks would correspond to the carbonyl carbons of the ester and ketone groups, the carbons of the methyl groups, the methylene carbon, and the methine carbon. In a synthesis of analogous β-keto esters, NMR experiments confirmed that the compounds predominantly exist in their β-keto ester tautomeric form when dissolved in solvents like chloroform-d (B32938) (CDCl₃). nih.gov

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the precise structural assignment. acs.org For chiral molecules like this compound, specialized NMR techniques using chiral derivatizing agents or chiral solvating agents can be used to differentiate between enantiomers and determine enantiomeric excess, which is crucial for stereochemical assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.1~21
Keto CH₃~2.2~28
Methylene (-CH₂O-)~4.1~68
Methine (-CH-)~3.0~52
Methyl (-CH(CH₃)-)~1.2 (d)~15
Ester C=O-~171
Ketone C=O-~207

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions. 'd' denotes a doublet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of this compound is characterized by two prominent carbonyl (C=O) stretching absorptions due to the presence of both an ester and a ketone functional group.

The ester carbonyl (C=O) stretch typically appears in the region of 1750–1735 cm⁻¹ . docbrown.info

The ketone carbonyl (C=O) stretch is observed at a slightly lower wavenumber, generally around 1715 cm⁻¹ .

Other significant absorptions include:

C-O stretching vibrations from the ester group, which are typically found in the 1300–1000 cm⁻¹ region. docbrown.info

C-H stretching vibrations from the methyl and methylene groups, which occur in the 3000–2850 cm⁻¹ range.

The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule, allowing for its identification by comparison with a reference spectrum. docbrown.info

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a key technique for the analysis of volatile compounds like this compound. In this method, the compound is first separated from other components in a mixture by gas chromatography based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum displays a molecular ion peak ([M]⁺) corresponding to the intact molecule's mass, confirming its molecular weight of 144.17 g/mol . nih.gov The fragmentation pattern provides structural information. For esters, a characteristic fragmentation is the cleavage of the bond next to the carbonyl group. libretexts.org For this compound, common fragmentation pathways would include:

Alpha-cleavage adjacent to the ketone carbonyl group.

McLafferty rearrangement, if sterically feasible.

Loss of the acetyl group or the entire acetate moiety.

Analysis of the mass spectra of β-ketoesters has shown that specific fragment ions can be assigned to different tautomers (keto and enol forms), providing evidence of their tautomerism in the gas phase. nih.gov GC-MS is also a robust quantitative tool, allowing for the precise measurement of the concentration of this compound in samples, often after a derivatization step to improve analytical performance. creative-proteomics.commdpi.com

For analyzing this compound in complex biological or environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. nih.gov Direct analysis of neutral ketone compounds by LC-MS can be difficult due to their low ionization efficiency in common ionization sources like electrospray ionization (ESI). ddtjournal.commdpi.com

To overcome this, derivatization strategies are frequently employed. nih.govnih.gov The ketone group can be reacted with a derivatizing agent to introduce a readily ionizable moiety, significantly enhancing detection sensitivity. Furthermore, the analysis of β-keto esters by standard reverse-phase (RP) HPLC can be problematic, often resulting in poor peak shapes due to the presence of keto-enol tautomerism in solution. This issue can be addressed by using mixed-mode chromatography or by optimizing the mobile phase conditions, for instance by adding an acid to speed up the interconversion between tautomers. For chiral analysis, LC-MS methods using chiral stationary phases can separate and quantify the individual enantiomers of the compound. osti.govnih.gov

Chromatographic Purification and Separation Techniques

The isolation and purification of this compound from reaction mixtures or natural extracts are critical for obtaining a high-purity sample for analysis and further use. Column chromatography is the most common technique employed for this purpose.

Specifically, silica gel column chromatography is highly effective. nih.gov The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel). A solvent system, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is used as the mobile phase. nih.govcdnsciencepub.com By gradually increasing the polarity of the mobile phase, the components are eluted from the column in order of increasing polarity. Since this compound is a moderately polar compound due to its two carbonyl groups, this technique allows for its efficient separation from non-polar byproducts and more polar impurities. The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, derivatization is particularly useful for enhancing its detectability in both GC-MS and LC-MS. nih.govresearchgate.net

For GC-MS Analysis: While this compound is volatile, derivatization can improve its chromatographic behavior and detection limits. The ketone functional group can be converted into an oxime derivative, for example, by reacting it with a silylating agent like BSTFA to form a trimethylsilyl (B98337) (TMS)-oxime ether. researchgate.net This increases the compound's thermal stability and can lead to more sensitive detection.

For LC-MS/MS Analysis: Derivatization is often essential for the sensitive analysis of ketones by LC-MS due to their poor ionization efficiency. ddtjournal.commdpi.com The strategy involves introducing a permanently charged or easily ionizable group. Common derivatization reagents for ketones include:

Hydroxylamine: Reacts with the ketone to form an oxime, which has improved ionization properties. ddtjournal.com

Hydrazine-containing reagents: Reagents like dansyl hydrazine (B178648) or 2-hydrazinoquinoline (B107646) (HQ) react with the carbonyl group to form highly responsive hydrazones. nih.govnih.gov These derivatives often contain a moiety that is readily protonated in ESI, leading to a strong signal in the mass spectrometer. This approach has been successfully used for the LC-MS-based analysis of various ketones and aldehydes in biological samples. nih.govnih.gov

These strategies not only enhance sensitivity but can also improve chromatographic separation and provide characteristic fragmentation patterns in MS/MS analysis, aiding in the selective and accurate quantification of this compound in complex mixtures. nih.gov

Theoretical and Computational Investigations of 2 Methyl 3 Oxobutyl Acetate Chemistry

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. For 2-methyl-3-oxobutyl acetate (B1210297), such studies could provide invaluable insights into various transformations.

Hypothetical Areas of Investigation:

Enolate Formation and Reactivity: A fundamental aspect of β-keto ester chemistry is the formation of enolates. Quantum chemical studies could model the deprotonation at the α-carbon, determining the preferred site of deprotonation and the stability of the resulting enolate. The calculations could also map the potential energy surface for subsequent reactions of the enolate, such as alkylation or aldol (B89426) condensation.

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is a key characteristic of β-dicarbonyl compounds. Computational studies could quantify the relative energies of the tautomers and the transition state for their interconversion, providing insights into their relative populations and reactivity.

Hydrolysis Mechanisms: The ester and ketone functionalities of 2-methyl-3-oxobutyl acetate are susceptible to hydrolysis. Quantum chemical modeling could detail the reaction pathways for both acid-catalyzed and base-catalyzed hydrolysis, identifying key intermediates and transition states.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its physical properties and reactivity. Conformational analysis and stereochemical prediction for this compound would provide a foundational understanding of its behavior.

Due to the presence of a chiral center at the second carbon, stereochemical prediction is particularly relevant. Computational methods could be employed to:

Predict Stable Conformers: By systematically rotating the single bonds within the molecule, computational software can identify the lowest energy (most stable) conformations. This would reveal the preferred spatial arrangement of the methyl, acetyl, and acetate groups.

Analyze Diastereomeric Interactions: In reactions involving the chiral center, computational models could predict the stereochemical outcome by calculating the energies of the diastereomeric transition states. This would be crucial for understanding and designing stereoselective syntheses involving this compound.

Although specific conformational data for this compound is not published, general principles suggest that the molecule would adopt conformations that minimize steric hindrance between the bulky groups.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing insights into their dynamic properties and interactions with their environment.

Potential Applications for this compound:

Solvation Effects: MD simulations could be used to study how the conformation and reactivity of this compound are influenced by different solvents. This would involve simulating the molecule in a box of solvent molecules and analyzing the resulting trajectories.

Intramolecular Interactions: The dynamic behavior of the molecule could be analyzed to understand the nature and strength of intramolecular hydrogen bonding or other non-covalent interactions that might influence its preferred shape and reactivity.

Structure–Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are used to predict the biological activity or physical properties of chemical compounds based on their molecular structure.

For this compound, such models could be developed by:

Calculating Molecular Descriptors: A wide range of molecular descriptors (e.g., electronic, steric, and topological) could be calculated using computational software.

Correlating Descriptors with Reactivity: These descriptors could then be correlated with experimentally determined reactivity data (if available) for a series of related β-keto esters to develop predictive models. These models could then be used to estimate the reactivity of this compound in various chemical transformations.

Computed Molecular Properties of this compound

While detailed theoretical studies are lacking, basic molecular properties have been computed and are available in public databases.

PropertyValueSource
Molecular Formula C₇H₁₂O₃PubChem
Molecular Weight 144.17 g/mol PubChem
XLogP3 0.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Biocatalytic and Enzymatic Transformations Involving the 2 Methyl 3 Oxobutyl Moiety

Enzymatic Hydrolysis of Thioacetate (B1230152) Analogues

The enzymatic hydrolysis of thioesters, including thioacetate analogues of the 2-methyl-3-oxobutyl moiety, is a thermodynamically favorable process. nih.gov This reaction is of interest for the controlled release of thiols, which are often potent flavor compounds but can be unstable. Enzymes such as lipases and esterases are effective biocatalysts for this transformation.

A notable example is the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate, an analogue that shares structural similarities with derivatives of the 2-methyl-3-oxobutyl moiety. In one study, the use of lipase (B570770) from Candida rugosa facilitated the release of 2-methyl-3-furanthiol. The reaction conditions, including enzyme concentration, were found to significantly impact the yield and subsequent degradation of the thiol product.

Enzymatic Hydrolysis of S-3-(2-methylfuryl) thioacetate
Enzyme UnitsIncubation Time (min)Yield (%)
6.51510
261550
651588

The kinetics of such enzymatic hydrolyses can be complex. For instance, in the papain-catalyzed hydrolysis of N-benzoylglycine methyl thiono esters, the k2/Ks values for the thiono esters are 2-3 times higher than for their corresponding oxygen esters, while the k3 values are significantly lower. nih.gov This suggests that while the initial binding and acylation of the enzyme may be more efficient with the thio-analogue, the deacylation step is much slower. nih.gov Kinetic models for enzymatic hydrolysis often need to account for factors such as substrate inhibition and nonproductive enzyme binding to achieve accurate predictions of reaction behavior. nih.gov

Enzyme-Mediated Reductions and Stereoselective Transformations

The ketone functionality within the 2-methyl-3-oxobutyl moiety is a prime target for enzyme-mediated reductions, which can proceed with high stereoselectivity to produce chiral alcohols. These chiral building blocks are valuable in the synthesis of biologically active compounds. A variety of microorganisms and isolated enzymes are employed for these transformations, with baker's yeast (Saccharomyces cerevisiae) being a classic example.

Baker's yeast contains a multitude of reductase enzymes with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomeric products. tamu.edu However, by genetically engineering strains of baker's yeast, for example by knocking out or overexpressing specific reductase genes, the stereoselectivity of β-keto ester reductions can be significantly improved. tamu.edu

Specific enzymes, such as (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum, have been shown to catalyze the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. imperial.ac.uk The high enantioselectivity of these enzymes is attributed to the specific interactions within the enzyme's active site. imperial.ac.uk Similarly, alcohol dehydrogenases like LBADH from Lactobacillus brevis are utilized for the stereoselective reduction of ketones, although their substrate scope can be influenced by both steric and electronic factors. wikipedia.org For instance, LBADH shows moderate activity towards α-keto esters but is not effective for the reduction of β-keto esters. wikipedia.org

The reduction of 1,3-diketones and β-hydroxyketones can also be achieved with high diastereoselectivity. For example, the reduction of these compounds with sodium borohydride (B1222165) in the presence of bovine or human serum albumin can yield anti-1,3-diols with high diastereomeric excess, whereas the reaction without the protein results in a nearly 1:1 mixture of syn and anti diols. wikipedia.org

Examples of Enzyme-Mediated Reductions of Keto Esters
BiocatalystSubstrate TypeProduct StereochemistryKey Findings
Genetically Engineered Baker's Yeastβ-Keto estersImproved stereoselectivityOverexpression or knockout of specific reductases enhances product purity. tamu.edu
(S)-1-phenylethanol dehydrogenase (PEDH)Aromatic and heterocyclic ketones, β-keto estersHigh enantioselectivity (S-alcohols)Broad substrate range with excellent stereocontrol. imperial.ac.uk
Lactobacillus brevis ADH (LBADH)α-Keto esters(R)-alcoholsActivity is influenced by substrate size and electronic properties; not effective for β-keto esters. wikipedia.org
Bovine Serum Albumin (with NaBH4)1,3-Diketones, β-hydroxyketonesanti-1,3-diolsProtein directs the stereochemical outcome of the reduction. wikipedia.org

Role in Biosynthetic Pathways of Natural Products

The 2-methyl-3-oxobutyl moiety, or structurally related units, are incorporated into a variety of complex natural products through intricate biosynthetic pathways. These pathways often involve multifunctional enzymes such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs).

A significant example is the biosynthesis of the potent antitumor antibiotic azinomycin B, produced by Streptomyces sahachiroi. imperial.ac.uknih.gov The biosynthesis of this complex molecule involves an iterative type I PKS and several NRPSs. nih.govbeilstein-journals.org Isotope-labeling studies have suggested that a precursor structurally related to the 2-methyl-3-oxobutyl moiety, 3-methyl-2-oxobutenoate, is incorporated into the epoxide portion of azinomycin B. nih.gov The assembly of such natural products showcases the ability of microbial biosynthetic machinery to construct unique and densely functionalized molecules. beilstein-journals.org

The incorporation of methylated extender units, such as (2S)-methylmalonyl-CoA, by PKSs is a key strategy for introducing methyl branches into polyketide backbones, leading to structures analogous to the 2-methyl-3-oxobutyl moiety after subsequent enzymatic modifications. nih.gov These iterative and modular type I PKSs are found predominantly in bacteria and are responsible for the biosynthesis of a vast array of secondary metabolites. nih.gov The catalytic domains within these PKS modules, particularly the ketoreductase (KR) domain, control the stereochemistry of the resulting hydroxyl and methyl groups. nih.gov

While direct incorporation of 2-methyl-3-oxobutyl acetate (B1210297) is not explicitly detailed, the enzymatic machinery for assembling similar branched and oxygenated four-carbon units is evident in the biosynthesis of various natural products. For instance, the formation of the 4-methyloxazoline ring in the nonribosomal peptides JBIR-34 and -35 involves the enzyme-catalyzed cyclization of α-methylserine, highlighting the diverse strategies nature employs to generate methylated structural motifs.

Enzyme-Substrate Interaction Studies with Related Compounds

Understanding the interactions between enzymes and substrates containing the 2-methyl-3-oxobutyl moiety or related β-keto ester structures is crucial for elucidating reaction mechanisms and for the rational design of biocatalysts and inhibitors. These interactions are governed by the specific chemical environment of the enzyme's active site, which is formed by a unique arrangement of amino acid residues.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying these interactions. For example, in the case of the enantioselective reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase (PEDH), docking experiments have been used to explain the high enantioselectivity by analyzing the interaction energies of the theoretical enzyme-substrate complexes that lead to the different stereoisomers. imperial.ac.uk

Studies on β-keto esters designed as potential antibacterial agents have also utilized computational approaches to assess their interaction with the active sites of quorum-sensing proteins like LasR and LuxS. nih.gov These studies consider factors such as steric hindrance and electronic characteristics to predict the binding affinity and potential inhibitory activity of the compounds. nih.gov The presence of an aromatic carbonyl group has been shown to be crucial for the recognition of certain ketones by the binding site of albumin, which in turn directs the stereochemical outcome of their reduction. wikipedia.org

The binding of a substrate to an enzyme's active site can induce conformational changes in both the substrate and the enzyme, a concept known as "induced fit." This dynamic interaction positions the substrate optimally for catalysis. The active site provides an ideal chemical environment, which can be, for instance, non-polar or slightly acidic, to facilitate the reaction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-oxobutyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via esterification of 2-methylacetoacetic acid with acetylating agents. Key protocols include:

  • One-stage methods : Haroutunyan et al. (2000) optimized a single-step process using alkoxymethyl intermediates under acidic catalysis, achieving yields >75% .
  • Modified esterification : Kochikyan et al. (2003) reported improved yields (82–88%) by using ethyl-5-alkoxymethyl-3-(2-methyl-3-oxobutyl) precursors in tetrahydrofuran, with rigorous control of temperature (60–70°C) and stoichiometric ratios .
    • Critical Parameters : Side reactions (e.g., keto-enol tautomerization) are mitigated by anhydrous conditions and catalytic p-toluenesulfonic acid.

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : 1H^1H-NMR shows characteristic peaks at δ 2.2–2.4 ppm (methyl groups) and δ 4.1–4.3 ppm (acetate protons) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]+ at m/z 159.1 (C7_7H12_{12}O4_4) .
  • IR Spectroscopy : Stretching vibrations at 1745 cm1^{-1} (ester C=O) and 1710 cm1^{-1} (ketone C=O) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

  • Methodological Answer : Critical properties include:

  • Solubility : Miscible in polar aprotic solvents (e.g., DMF, DMSO) but sparingly soluble in water (<1 mg/mL at 25°C) .
  • Stability : Hydrolyzes under alkaline conditions (pH >8); storage at 4°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How do competing tautomeric forms of this compound influence its reactivity in nucleophilic acyl substitutions?

  • Methodological Answer : The keto-enol equilibrium (enol content ~15% in CDCl3_3) impacts reactivity:

  • Kinetic Studies : Enol forms exhibit higher reactivity in Michael additions, as shown by time-resolved 1H^1H-NMR monitoring .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict a 12.3 kcal/mol energy barrier for tautomer interconversion, aligning with experimental kinetics .

Q. What strategies resolve discrepancies in reported reaction yields for this compound derivatives?

  • Methodological Answer : Contradictions arise from:

  • Impurity Profiles : GC-MS analysis of byproducts (e.g., 3-methylbutanolides) reveals residual alkoxymethyl intermediates, necessitating purification via fractional distillation .
  • Catalytic Systems : Transitioning from H2_2SO4_4 to Amberlyst-15 resin reduces side reactions, improving reproducibility (RSD <5% across 10 trials) .

Q. How can computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • In Silico Metabolism : Software like ADMET Predictor® identifies esterase-mediated hydrolysis as the primary pathway, yielding 2-methylacetoacetic acid (a known biomarker in cancer studies) .
  • Docking Studies : Molecular docking with human carboxylesterase 1 (CES1) shows a binding affinity of −7.2 kcal/mol, suggesting rapid hepatic clearance .

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